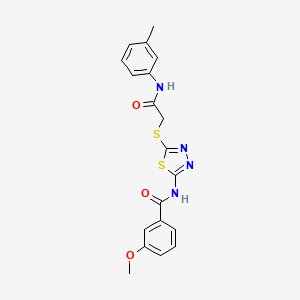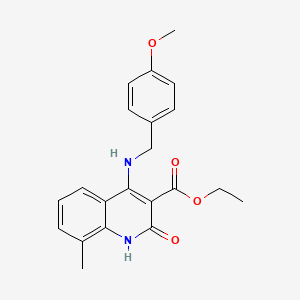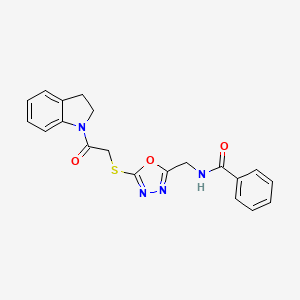![molecular formula C15H16ClN3OS B2989181 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide CAS No. 338780-06-6](/img/structure/B2989181.png)
2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro, methyl, and phenyl group, along with a sulfanyl linkage to an N,N-dimethylacetamide moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as 2-chloro-5-methylphenyl and 2-aminopyrimidine.
Substitution Reactions: The chloro and methyl groups are introduced through substitution reactions using reagents like thionyl chloride and methyl iodide.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the reaction of the sulfanyl-pyrimidine derivative with N,N-dimethylacetamide under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Substitution: The chloro group in the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2-Amino-4-chloro-6-methylpyrimidine: A pyrimidine derivative with similar structural features but different functional groups.
2-Chloro-5-methylphenol: Another compound with a chloro and methyl substitution but lacking the pyrimidine ring.
Uniqueness: 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide is unique due to its specific combination of functional groups and the presence of the sulfanyl linkage, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-(5-chloro-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-10-13(16)15(21-9-12(20)19(2)3)18-14(17-10)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQNAMHWPXAOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)SCC(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
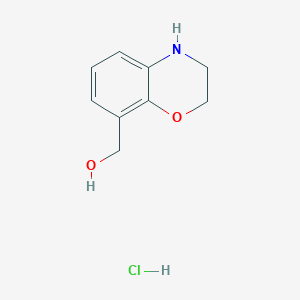
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2989099.png)
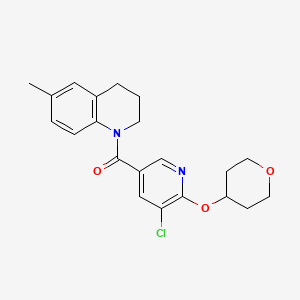
![1,1'-(6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B2989102.png)
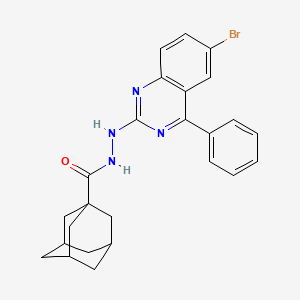
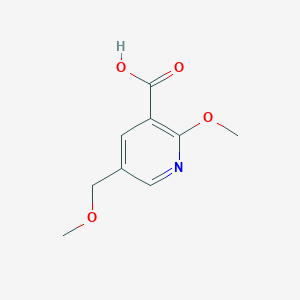
![ethyl N-{2-cyano-2-[(1Z)-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]acetyl}carbamate](/img/structure/B2989109.png)
![1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate](/img/structure/B2989111.png)
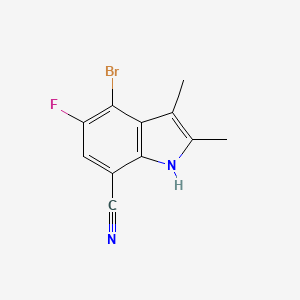
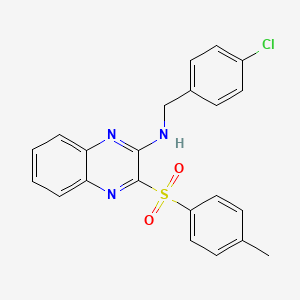
![2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2989114.png)
